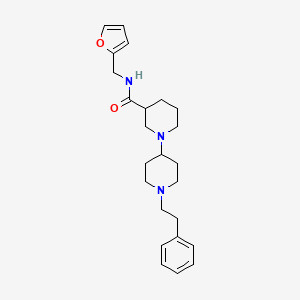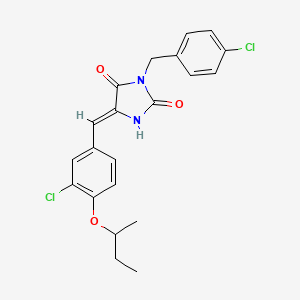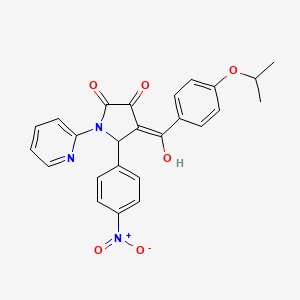![molecular formula C19H28N2O2 B5302445 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B5302445.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCC is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in several physiological and pathological processes.
Wirkmechanismus
MPCC is a selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which is a member of the transient receptor potential (TRP) family of ion channels. N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels are involved in several physiological processes, including thermoregulation, pain sensation, and cold-induced vasodilation. The activation of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels leads to the influx of calcium ions, which triggers downstream signaling pathways. MPCC binds to the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel and inhibits its activity, leading to a decrease in calcium influx and downstream signaling.
Biochemical and Physiological Effects
MPCC has been shown to have several biochemical and physiological effects. In preclinical studies, MPCC has been shown to have analgesic and anti-inflammatory properties. MPCC has also been shown to inhibit the growth and proliferation of cancer cells. In addition, MPCC has been shown to have a role in thermoregulation and cold-induced vasodilation.
Vorteile Und Einschränkungen Für Laborexperimente
MPCC has several advantages for lab experiments. It is a potent and selective inhibitor of the N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channel, which allows for the specific targeting of this channel in experiments. MPCC has also been optimized for high yields and purity, which ensures consistent results in experiments. However, MPCC has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. In addition, MPCC has not been extensively studied in humans, and its safety profile is not well established.
Zukünftige Richtungen
MPCC has several potential future directions for research. It could be further studied for its potential applications in pain management, inflammation, and cancer treatment. MPCC could also be used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes. In addition, the development of new compounds that target N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels could be explored, based on the structure of MPCC. Finally, the safety and long-term effects of MPCC could be further studied in humans.
Synthesemethoden
The synthesis of MPCC involves the reaction of 4-hydroxy-N-(4-piperidinyl) benzamide with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The reaction yields MPCC as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure high yields and purity of MPCC.
Wissenschaftliche Forschungsanwendungen
MPCC has been extensively studied for its potential applications in various fields of research. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MPCC has been used in several preclinical studies to investigate its effects on pain, inflammation, and cancer. In addition, MPCC has been used as a tool compound to study the role of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}cyclohexanecarboxamide channels in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21-13-11-18(12-14-21)23-17-9-7-16(8-10-17)20-19(22)15-5-3-2-4-6-15/h7-10,15,18H,2-6,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWKSNWLYDUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1-Methylpiperidin-4-YL)oxy]phenyl}cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[4-(4-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302387.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)

![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)

![ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5302436.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine](/img/structure/B5302457.png)
![7,7,9-trimethyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B5302466.png)
![(4aS*,8aR*)-1-[3-(1H-imidazol-1-yl)propyl]-6-(2-methoxy-2-methylpropanoyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5302471.png)